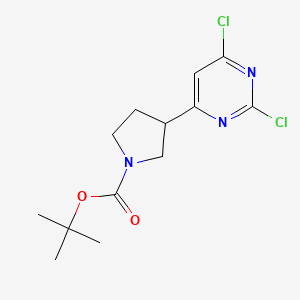
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.2 . It’s a solid at room temperature and should be stored in a refrigerator .Mécanisme D'action
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine acts as an intermediate in the synthesis of various organic compounds. It is believed to react with other compounds to form a variety of products, including peptides, peptidomimetics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has several advantages in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also a relatively expensive compound, so it may not be suitable for all laboratory experiments.
Orientations Futures
Future research on 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine should focus on further elucidating its mechanism of action and elucidating its biochemical and physiological effects. Additionally, further research should be done to develop more cost-effective methods of synthesis and to develop new applications for the compound. Other possible future directions include exploring its potential use in drug discovery, studying its pharmacokinetics and pharmacodynamics, and investigating its potential as a therapeutic agent.
Méthodes De Synthèse
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine can be synthesized through a number of methods, including the reaction of 1-boc-pyrrolidin-3-yl chloride with 2,4-dichloropyrimidine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an inert atmosphere and is typically heated to a temperature of around 80 °C.
Applications De Recherche Scientifique
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has been used in a variety of scientific research applications, such as the synthesis of novel compounds for use in drug discovery and development. It has also been used in the synthesis of peptide analogues and in the preparation of compounds for use in molecular biology.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(2,6-dichloropyrimidin-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-5-4-8(7-18)9-6-10(14)17-11(15)16-9/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCCMCHCTVHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)




![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)

![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)



![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

